N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2S2/c21-12-1-5-14(6-2-12)23-17(26)11-29-20-24-16-9-10-28-18(16)19(27)25(20)15-7-3-13(22)4-8-15/h1-8H,9-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHBBLJAYOQLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C25H22BrF N3O2S
- Molecular Weight : 540.505 g/mol
- CAS Number : 443740-07-6
The structure includes a bromophenyl group and a thieno[3,2-d]pyrimidine moiety, which are known to contribute to various biological activities.
Research indicates that compounds similar to this compound exhibit inhibitory effects on several key enzymes involved in cellular signaling pathways:
- GSK-3β Inhibition : The compound has been shown to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in various diseases including cancer and neurodegeneration. The IC50 value for GSK-3β inhibition is reported to be as low as 8 nM in related compounds .
- Anti-inflammatory Activity : The compound reduces the production of pro-inflammatory cytokines and nitric oxide in cell models. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Similar derivatives have demonstrated neuroprotective properties in models of neurodegeneration, particularly through the inhibition of tau hyperphosphorylation .
Biological Activity Data
| Activity Type | Description | IC50/Effectiveness |
|---|---|---|
| GSK-3β Inhibition | Competitive inhibition leading to reduced activity in cellular pathways | IC50 = 8 nM |
| Anti-inflammatory | Suppression of NO and IL-6 levels in microglial cells | Significant reduction |
| Neuroprotection | Protection against okadaic acid-induced tau hyperphosphorylation | Effective at 1 µM |
Case Studies
- Inflammation Model Study : In a study utilizing BV-2 microglial cells, compounds structurally similar to this compound were shown to significantly decrease nitric oxide levels at concentrations as low as 1 µM .
- Neurodegeneration Study : Research on related compounds indicated that they could mitigate tau hyperphosphorylation in neuronal cell lines, suggesting a protective role against neurodegenerative processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-fluorophenyl group (target compound and IWP-3) may enhance target selectivity due to its moderate electron-withdrawing effect, as seen in kinase inhibitors .
Core Modifications: Analog 4 lacks the thieno-fused ring system, simplifying the scaffold but possibly reducing binding affinity compared to the target compound . The benzothiazole moiety in IWP-3 introduces aromatic stacking interactions, critical for its Wnt inhibitory activity .
Physicochemical Properties :
- Melting points vary significantly: Analog 4 exhibits a high melting point (>259°C), suggesting crystalline stability, whereas analogs with bulky substituents (e.g., Analog 3) may have lower solubility .
- NMR data (e.g., δ 10.22 ppm for NHCO in Analog 4) confirm hydrogen-bonding capacity, a feature shared with the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
